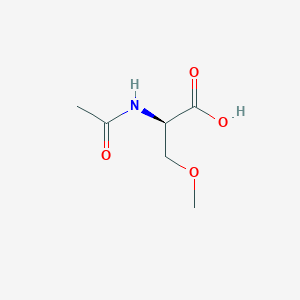

(2R)-2-acetamido-3-methoxypropanoic acid

概要

説明

The compound (2R)-2-acetamido-3-methoxypropanoic acid is a functionalized amino acid derivative that is of interest in various fields of chemistry and biochemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied for their structural and chemical properties, as well as their potential applications in medicine and pharmacology.

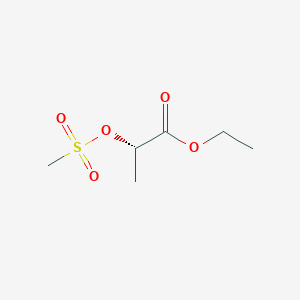

Synthesis Analysis

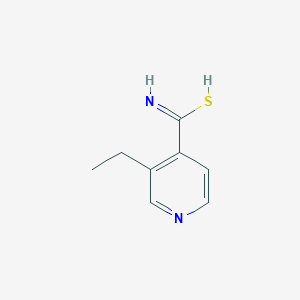

The synthesis of related compounds involves multi-step reactions that often start with commercially available or readily synthesized intermediates. For example, the preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a metallo-beta-lactamase inhibitor, was achieved through a series of reactions starting from benzoic acid-[carboxyl-14C] and involved the use of chromatography and NMR spectroscopy for purification and identification of the desired products . Similarly, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid was described, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and employing Sharpless asymmetric dihydroxylation followed by a direct preparation of a sulfate .

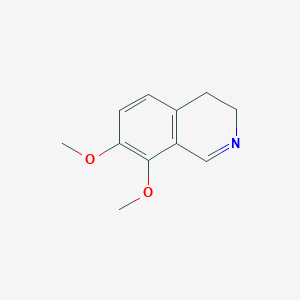

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) methods. For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods, revealing the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed a linearly extended conformation and highlighted the importance of hydrogen bonding and packing interactions in the stability of the crystal structure .

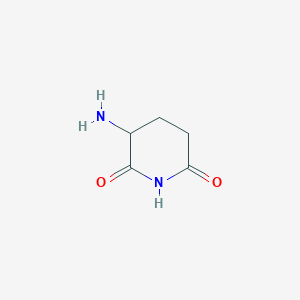

Chemical Reactions Analysis

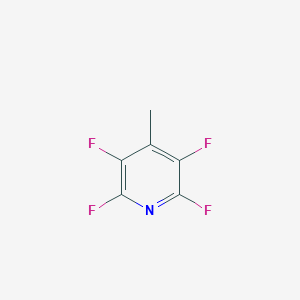

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, esters, and amino groups. These functional groups can participate in various chemical reactions, including peptide bond formation, esterification, and hydrogen bonding interactions. The synthesis of the metallo-beta-lactamase inhibitor involved amide bond formation between a labeled phenylalanine derivative and (acetylthio) acetic acid . The presence of these reactive groups suggests that (2R)-2-acetamido-3-methoxypropanoic acid would also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of polar functional groups such as amides and esters contributes to their solubility in polar solvents and their potential for forming hydrogen bonds. The crystallization of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid with a molecule of acetic acid indicates the compound's ability to participate in hydrogen bonding and its potential solubility characteristics . The labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid's solubility was manipulated by adjusting the pH to reach the isoelectric point of phenylalanine, demonstrating the importance of pH in the solubility and stability of such compounds .

科学的研究の応用

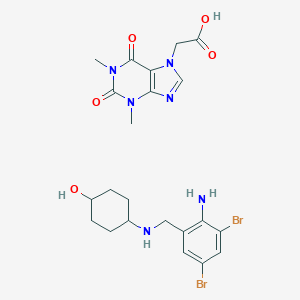

Environmental Degradation of Pharmaceuticals

One application area involves the study of the degradation of pharmaceutical compounds in the environment, particularly through advanced oxidation processes (AOPs). Research has focused on understanding the degradation pathways, by-products, and the biotoxicity of these by-products. For instance, the degradation of acetaminophen, a compound related to (2R)-2-acetamido-3-methoxypropanoic acid, has been extensively studied. AOPs have been used to degrade acetaminophen in aqueous media, leading to various by-products. The study highlighted the importance of identifying and understanding the toxicity of these degradation products to assess their environmental impact effectively (Qutob et al., 2022).

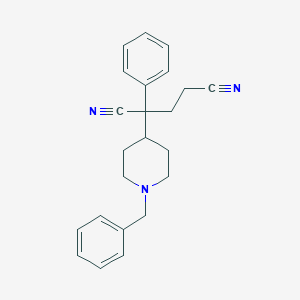

Antidepressant Mechanisms

Another significant application area is in the field of pharmacology, particularly concerning the study of antidepressant mechanisms. Research has explored the role of ketamine and its metabolites, including substances structurally similar to (2R)-2-acetamido-3-methoxypropanoic acid, in modulating the N-methyl-D-aspartate receptor (NMDAR) and its implications for antidepressant efficacy. This line of research has provided insights into novel therapeutic mechanisms beyond traditional antidepressant drugs, highlighting the importance of understanding the molecular underpinnings of ketamine's action and its potential for treating depression (Aleksandrova et al., 2017).

Biosynthesis and Biomedical Applications

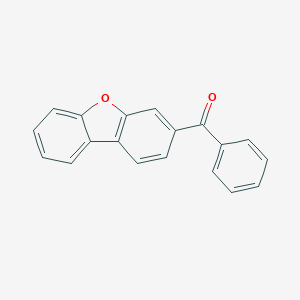

The biosynthesis and pharmacological importance of compounds like syringic acid, which shares functional similarities with (2R)-2-acetamido-3-methoxypropanoic acid, have been explored for their wide range of therapeutic applications. This includes the prevention and treatment of various conditions such as diabetes, cardiovascular diseases, and cancer, among others. The review of syringic acid's occurrence, biosynthesis, and its therapeutic and industrial potential underscores the broader context in which (2R)-2-acetamido-3-methoxypropanoic acid can be studied for biomedical applications (Srinivasulu et al., 2018).

Toxicology and Safety Evaluation

Understanding the biological effects of related compounds, including acetamide and formamide derivatives, is crucial for evaluating their safety and potential toxicological impacts. This research area encompasses the toxicology of compounds structurally related to (2R)-2-acetamido-3-methoxypropanoic acid, providing valuable information for safety assessments and regulatory considerations. The review of the biological effects of these compounds, including their mono and dimethyl derivatives, offers insights into their safety profiles, essential for their application in various fields (Kennedy, 2001).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

CAS RN |

196601-67-9 | |

| Record name | N-Acetyl-O-methyl-D-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-O-METHYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。